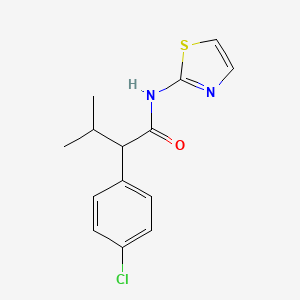
2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Agonist for FFA2
4-CMTB is an agonist for FFA2 . It binds at a site distinct from the orthosteric site and modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) .
Positive Allosteric Modulator
4-CMTB acts as a positive allosteric modulator . It enhances the activity of short-chain fatty acid ligands in the FFA2 receptor .
Drug Discovery & Development
4-CMTB is used in the field of drug discovery and development . It’s a control ligand and inhibitor used in various research applications .
Cell Viability Assay
4-CMTB has been used in cell viability assays . Specifically, it has been used in human lung carcinoma (A549) cells .
Influenza A Virus Internalization Studies
4-CMTB has been used in Influenza A virus (IAV) internalization studies . It’s used as an allosteric agonist for the free fatty acid receptor 2 (FFAR2) in these studies .
Allosteric Modulator for FFA2 Receptor
4-CMTB is a potent allosteric agonist of the free fatty acid receptor 2 (FFA2) . It acts as an allosteric modulator for the activity of short-chain fatty acid ligand in the FFA2 receptor .
Mecanismo De Acción
Target of Action
4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .
Mode of Action
4-CMTB acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows 4-CMTB to bind to both orthosteric and allosteric sites in a stepwise manner .
Biochemical Pathways
The activation of FFA2 by 4-CMTB leads to a series of biochemical reactions. It has been reported that 4-CMTB selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by 4-CMTB.
Result of Action
The activation of FFA2 by 4-CMTB has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of 4-CMTB decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-CMTB. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of 4-CMTB .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide | |
CAS RN |
300851-67-6 | |
| Record name | 300851-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)
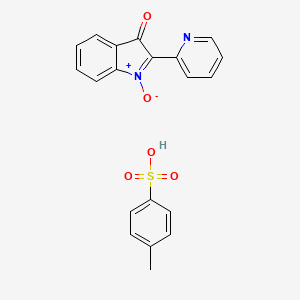


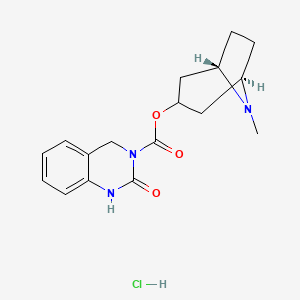
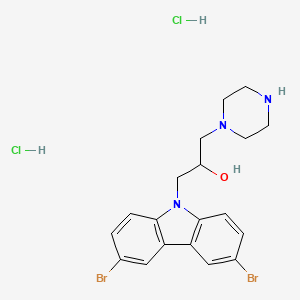
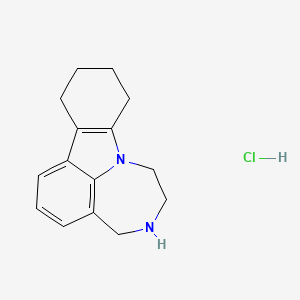
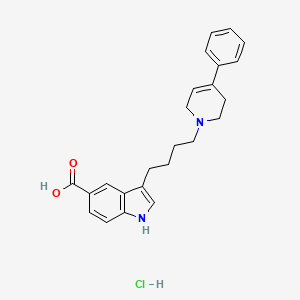

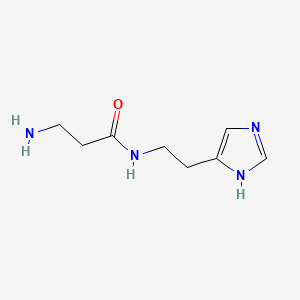
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)